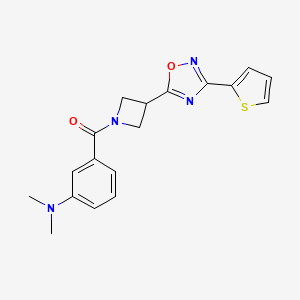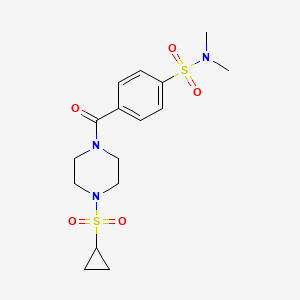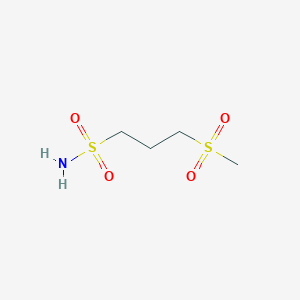![molecular formula C15H9Cl2NO3S B2462914 [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate CAS No. 338777-06-3](/img/structure/B2462914.png)
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2-thiophenecarboxylate” is a chemical compound with the molecular formula C15H9Cl2NO3S and a molecular weight of 354.21 . It is also known by the IUPAC name (5-(3,4-dichlorophenyl)isoxazol-3-yl)methyl 1H-1lambda3-thiophene-2-carboxylate .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, an isoxazole ring, and a dichlorophenyl group . The exact 3D structure would require more specific information or computational modeling to determine.Physical and Chemical Properties Analysis
The compound has a molecular weight of 354.21 . More specific physical and chemical properties like melting point, boiling point, and density are not provided in the sources I found.Scientific Research Applications
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial and Anti-Inflammatory Activities : Novel isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones, related to the queried compound, have shown significant antimicrobial, anti-inflammatory, and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Synthesis and Characterization of Derivatives
- Synthesis and Characterisation : N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives, isomers of the compound , have been successfully synthesized and characterized, showing significant stretching vibrations in their infrared spectra (Yusof et al., 2010).
Endothelin Receptor Antagonists
- Endothelin Receptor Antagonists : A series of 2-aryloxycarbonylthiophene-3-sulfonamides were synthesized, one of which was identified as a highly selective and potent nonpeptide antagonist for endothelin receptors (Raju et al., 1997).
Novel Biodynamic Agents
- Potential Biodynamic Agents : Isoxazolyl thiazolyl thiazolidinones were synthesized starting from isoxazolyl chloroacetamide. These compounds were established for their potential as biodynamic agents (Rajanarendar et al., 2009).
Paramagnetic Glassy Molecular Materials
- Paramagnetic Glassy Molecular Materials : The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and its derivatives, showcasing thermal stability and luminescent properties, has been reported (Castellanos et al., 2008).
Anti-Inflammatory Applications
- Anti-Inflammatory Activities : Novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2-thiones demonstrated significant anti-inflammatory activity in tests, with low gastric ulceration incidence compared to standard drugs (Koksal et al., 2013).
Heterocyclic Compounds with Biological Activity
- Heterocyclic Compounds : The use of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid in preparing new heterocyclic compounds showed promising antimicrobial and antifungal activities (Sayed et al., 2003).
Spasmolytic Activity
- Thiophene-Based Derivatives : Novel thiophene-based derivatives synthesized from 5-bromothiophene-2-carboxylic acid displayed good spasmolytic effects, especially compound phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, which showed an excellent spasmolytic effect (Rasool et al., 2020).
Antimicrobial and Mosquito Larvicidal Activity
- Antimicrobial and Mosquito Larvicidal Activities : 1-Aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones exhibited good antibacterial, antifungal, and mosquito larvicidal activity against various strains and Culex quinquefasciatus larvae (Rajanarendar et al., 2010).
Safety and Hazards
The compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3S/c16-11-4-3-9(6-12(11)17)13-7-10(18-21-13)8-20-15(19)14-2-1-5-22-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJFWYMZKAPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2462832.png)
![(2Z)-2-[(4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2462835.png)

![N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2462840.png)
![(E)-N-(4-chlorophenyl)-2-cyano-3-[4-(difluoromethoxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B2462841.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2462843.png)

![Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2462849.png)
![N-(3,4-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2462850.png)
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)
![4-amino-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2462852.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2462854.png)
